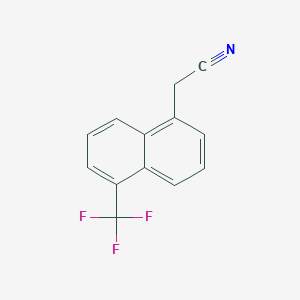
1-(Trifluoromethyl)naphthalene-5-acetonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Trifluoromethyl)naphthalene-5-acetonitrile is an organic compound characterized by the presence of a trifluoromethyl group attached to a naphthalene ring, with an acetonitrile group at the 5-position.
准备方法
The synthesis of 1-(Trifluoromethyl)naphthalene-5-acetonitrile typically involves the introduction of a trifluoromethyl group to the naphthalene ring, followed by the addition of an acetonitrile group. One common synthetic route involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate, in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and the use of polar solvents to facilitate the reaction .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize advanced catalytic systems to enhance the efficiency and selectivity of the trifluoromethylation and subsequent acetonitrile addition steps .
化学反应分析
1-(Trifluoromethyl)naphthalene-5-acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding naphthoquinones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced naphthalene derivatives.
Common reagents and conditions used in these reactions include polar solvents, elevated temperatures, and the presence of catalysts to enhance reaction rates and selectivity. Major products formed from these reactions depend on the specific reagents and conditions used, but typically include various functionalized naphthalene derivatives .
科学研究应用
1-(Trifluoromethyl)naphthalene-5-acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s unique chemical properties make it useful in the study of biological systems, including enzyme inhibition and protein-ligand interactions.
作用机制
The mechanism by which 1-(Trifluoromethyl)naphthalene-5-acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The acetonitrile group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity. These interactions can affect various cellular pathways, including signal transduction, gene expression, and metabolic processes .
相似化合物的比较
1-(Trifluoromethyl)naphthalene-5-acetonitrile can be compared with other similar compounds, such as:
1-(Trifluoromethyl)naphthalene: Lacks the acetonitrile group, resulting in different chemical properties and applications.
2-(Trifluoromethyl)naphthalene: The trifluoromethyl group is positioned differently on the naphthalene ring, leading to variations in reactivity and biological activity.
1-(Trifluoromethyl)benzene: A simpler aromatic compound with different chemical and physical properties compared to the naphthalene derivatives.
属性
分子式 |
C13H8F3N |
|---|---|
分子量 |
235.20 g/mol |
IUPAC 名称 |
2-[5-(trifluoromethyl)naphthalen-1-yl]acetonitrile |
InChI |
InChI=1S/C13H8F3N/c14-13(15,16)12-6-2-4-10-9(7-8-17)3-1-5-11(10)12/h1-6H,7H2 |
InChI 键 |
RMOHXXUZRZHQQL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C2C=CC=C(C2=C1)C(F)(F)F)CC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,7-Diazaspiro[4.5]decane, 1-methyl-7-(3-pyridinyl)-](/img/structure/B11878579.png)



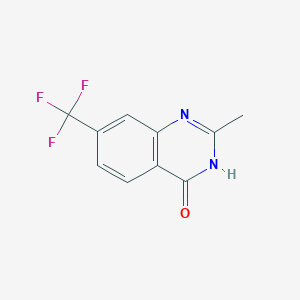

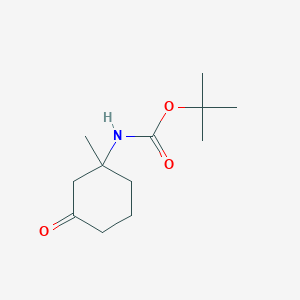

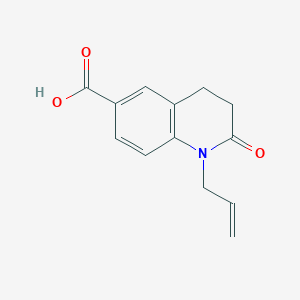
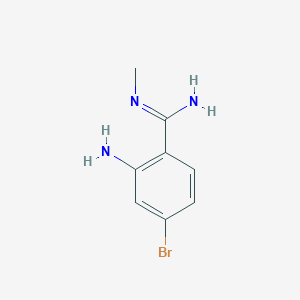

![Furan, tetrahydro-2-[(1-naphthalenyloxy)methyl]-](/img/structure/B11878648.png)
